Superior Antiproliferative Potency in Pancreatic Cancer Cells: NO-Indomethacin vs. Indomethacin
In a direct head-to-head comparison, NO-indomethacin (NCX 2121) inhibited the growth of human pancreatic cancer PaCa-2 cells with an IC50 of 82 µM after 24 hours, whereas the parent compound indomethacin alone exhibited negligible activity (>1,000 µM) under identical culture conditions [1]. This represents a >12-fold enhancement in potency attributable to the NO-donating moiety, not merely to COX inhibition.
| Evidence Dimension | Cell Growth Inhibition (IC50) |
|---|---|
| Target Compound Data | 82 µM |
| Comparator Or Baseline | Indomethacin: >1,000 µM |
| Quantified Difference | >12-fold lower IC50 |
| Conditions | PaCa-2 human pancreatic cancer cell line, 24-hour culture |
Why This Matters
This >12-fold potency gain is a decisive procurement criterion for pancreatic cancer research, where indomethacin alone is essentially inactive and other NO-NSAIDs (e.g., NO-aspirin) show different potency and selectivity profiles.
- [1] Bertin Bioreagent / Cayman Chemical. NO-Indomethacin (CAT N°: 10005705) Product Datasheet. 2024. View Source
